molecular formula C7H4BrClF2 B1381427 4-Bromo-2,3-difluorobenzyl chloride CAS No. 1691904-69-4

4-Bromo-2,3-difluorobenzyl chloride

Cat. No.: B1381427
CAS No.: 1691904-69-4
M. Wt: 241.46 g/mol
InChI Key: CQYRTRYJQPULQF-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzyl chloride is an organic compound with the molecular formula C7H4BrClF2 It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and fluorine atoms

Scientific Research Applications

4-Bromo-2,3-difluorobenzyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of “4-Bromo-2,3-difluorobenzyl chloride” in chemical reactions is largely determined by its molecular structure. The presence of the bromine, chlorine, and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions .

Safety and Hazards

“4-Bromo-2,3-difluorobenzyl chloride” is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

Relevant Papers The relevant papers retrieved provide further information on the synthesis, reactions, and properties of “this compound” and related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluorobenzyl chloride typically involves the halogenation of a benzyl chloride derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine atoms are introduced into the benzene ring. The reaction conditions often involve the use of catalysts such as iron(III) bromide or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzyl chloride
  • 2,4-Difluorobenzyl bromide
  • 4-Bromo-2-fluorobenzyl chloride

Uniqueness

4-Bromo-2,3-difluorobenzyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYRTRYJQPULQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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